6-Ethylflavone 6-Ethylflavone
Brand Name: Vulcanchem
CAS No.: 288401-00-3
VCID: VC3850677
InChI: InChI=1S/C17H14O2/c1-2-12-8-9-16-14(10-12)15(18)11-17(19-16)13-6-4-3-5-7-13/h3-11H,2H2,1H3
SMILES: CCC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3
Molecular Formula: C17H14O2
Molecular Weight: 250.29 g/mol

6-Ethylflavone

CAS No.: 288401-00-3

Cat. No.: VC3850677

Molecular Formula: C17H14O2

Molecular Weight: 250.29 g/mol

* For research use only. Not for human or veterinary use.

6-Ethylflavone - 288401-00-3

CAS No. 288401-00-3
Molecular Formula C17H14O2
Molecular Weight 250.29 g/mol
IUPAC Name 6-ethyl-2-phenylchromen-4-one
Standard InChI InChI=1S/C17H14O2/c1-2-12-8-9-16-14(10-12)15(18)11-17(19-16)13-6-4-3-5-7-13/h3-11H,2H2,1H3
Standard InChI Key ILUYTTQELSQWNA-UHFFFAOYSA-N
SMILES CCC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3
Canonical SMILES CCC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3

Chemical Structure and Physicochemical Properties

The core structure of 6-ethylflavone consists of a 15-carbon skeleton with a phenyl group (C₆H₅) at the 2-position and an ethyl group (-CH₂CH₃) at the 6-position of the chromen-4-one ring (Figure 1) . Key physicochemical properties include:

Table 1: Thermodynamic and Calculated Properties of 6-Ethylflavone

PropertyValueUnitMethod
ΔfG° (formation Gibbs)-184.71kJ/molJoback Calculated
ΔfH° gas (enthalpy)-643.59kJ/molJoback Calculated
logP (octanol/water)2.041-Crippen Calculated
Boiling point (T_boil)848.49KJoback Calculated

The compound’s lipophilicity (logP = 2.041) suggests moderate solubility in organic solvents, consistent with trends observed in substituted flavones .

Synthesis and Structural Characterization

While direct synthetic protocols for 6-ethylflavone are sparsely documented, analogous flavone synthesis strategies provide plausible routes:

  • Friedel-Crafts Acylation: Introduction of the ethyl group via alkylation of a preformed flavone intermediate.

  • Baker-Venkataraman Reaction: Cyclization of a chalcone precursor followed by ethyl group functionalization .

Characterization data from PubChem confirm the structure via NMR and mass spectrometry:

  • ¹H NMR (Acetone-d₆): δ 8.12 (m, 2H, aromatic), 7.94 (s, 1H, H-5), 2.50 (s, 3H, ethyl-CH₂) .

  • SMILES: CCC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3 .

Pharmacokinetic and Toxicity Profiles

Predicted ADME properties, extrapolated from similar flavones, include:

  • High GI Absorption: Due to logP > 2.0, enabling passive diffusion .

  • CYP3A4 Inhibition: Possible interaction with cytochrome P450 enzymes, as seen in methylated flavones .

  • Bioavailability Score: 0.55 (55% likelihood of >10% bioavailability in rats) .

Toxicity data are absent, necessitating rigorous preclinical evaluation.

Applications and Future Directions

Pharmaceutical Development

  • Antifungal Agents: Analogous thiazole-flavone hybrids inhibit ergosterol synthesis (e.g., 86–88% inhibition in Candida spp.) .

  • Neurotherapeutics: Potential anxiolytic effects via GABA receptor modulation .

Agricultural Uses

Flavones exhibit pesticidal properties; ethyl derivatives may enhance stability under field conditions.

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